N-(2-Aminoethyl)-3-fluorobenzamide
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Overview
Description
N-(2-Aminoethyl)-3-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminoethyl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride to form the corresponding amide. The reaction conditions include:
Temperature: Reflux (approximately 80-100°C)
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Thionyl chloride or other dehydrating agents
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.
Purification: Techniques such as recrystallization or column chromatography to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminoethyl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: N-(2-Aminoethyl)-3-fluorobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It is also investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: this compound is explored for its potential use in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. The fluorine atom enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function.
Comparison with Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- N-(2-Aminoethyl)-p-chlorobenzamide
Comparison: N-(2-Aminoethyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, it has a simpler structure and different reactivity. N-
Properties
IUPAC Name |
N-(2-aminoethyl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTZNHBYJDJCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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